2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, methoxy groups, and an acetamide moiety
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of action
Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . Aniline derivatives, on the other hand, are often used in the synthesis of pharmaceuticals and can interact with a variety of biological targets depending on their specific structures .
Mode of action
The mode of action of “2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide” would depend on its specific targets. Quinoline derivatives often intercalate into DNA, disrupting its structure and function . Aniline derivatives can have a variety of modes of action depending on their specific structures and targets .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its specific targets. Quinoline and aniline derivatives can affect a variety of biochemical pathways due to their potential to interact with multiple targets .
Pharmacokinetics
The ADME properties of this compound would depend on its specific structure. Quinoline and aniline derivatives can have varied absorption, distribution, metabolism, and excretion profiles .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoline and aniline derivatives can have a variety of effects, from antimicrobial to anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
The synthesis of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the aminomethyl quinoline derivative with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Comparison with Similar Compounds
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)quinoline: This compound lacks the aminomethyl and acetamide groups, making it less complex and potentially less biologically active.
2-(7-methoxy-3-{[(4-chlorophenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s chemical properties and biological activity.
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-11-8-20(9-12-22)28-16-19-13-18-7-10-24(35-3)15-25(18)30(27(19)32)17-26(31)29-21-5-4-6-23(14-21)34-2/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZPFLCEMROBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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